Oxyresveratrol 3'-O-beta-D-glucopyranoside

Descripción

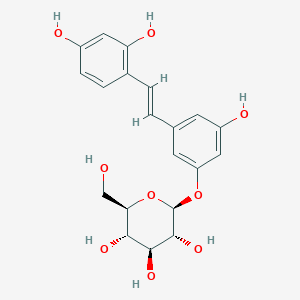

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQVPULXXVQLRT-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144144 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144525-40-6 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxyresveratrol 3'-O-beta-D-glucopyranoside: Natural Sources, Biosynthesis, and Isolation

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive, in-depth exploration of oxyresveratrol 3'-O-beta-D-glucopyranoside, a stilbenoid of growing interest in the scientific community. As a Senior Application Scientist, the aim is to deliver not just a compilation of facts, but a synthesized understanding of the compound's origins, formation, and practical isolation. The methodologies described are grounded in established scientific principles to ensure reliability and reproducibility, fostering a solid foundation for innovative research and development.

Core Introduction to Oxyresveratrol 3'-O-beta-D-glucopyranoside

Oxyresveratrol 3'-O-beta-D-glucopyranoside is a naturally occurring phenolic compound belonging to the stilbenoid family. Structurally, it is a glycoside of oxyresveratrol, where a beta-D-glucopyranose molecule is attached to the 3'-hydroxyl group of the oxyresveratrol backbone. This glycosylation significantly alters the physicochemical properties of the parent molecule, oxyresveratrol, notably increasing its water solubility. This modification has profound implications for its bioavailability and potential therapeutic applications. Oxyresveratrol itself is known for its potent antioxidant and tyrosinase inhibitory activities, and the addition of a glucose moiety modulates these biological effects. A thorough understanding of its natural distribution and biosynthesis is crucial for harnessing its full potential.

Natural Distribution and Botanical Sources

Oxyresveratrol 3'-O-beta-D-glucopyranoside is found in a select number of plant families, often alongside its aglycone, oxyresveratrol, and other related stilbenoids. The concentration and presence of this compound can be influenced by various factors, including the specific plant part, geographical location, and environmental stressors.

Primary Botanical Sources

The most well-documented natural sources of this stilbenoid glucoside are concentrated in the Moraceae and Smilacaceae families.

-

Morus alba L. (White Mulberry): The root bark and twigs of the white mulberry are significant sources of oxyresveratrol 3'-O-beta-D-glucopyranoside.[1][2][3] This plant has a long history of use in traditional medicine, and modern phytochemical analyses have identified this compound as one of its key constituents.

-

Morus nigra L. (Black Mulberry): The roots of the black mulberry have also been identified as a source of this compound.[4][5]

-

Smilax china L.: This climbing shrub, used in traditional remedies, contains oxyresveratrol and its glucosides in its rhizomes.[6][7]

-

Gnetum Species: Plants from the Gnetum genus are known to be a rich source of various stilbenoids, including resveratrol oligomers and glucosides.[8][9][10][11][12] While specific data on oxyresveratrol 3'-O-beta-D-glucopyranoside is less abundant for this genus, it represents a promising area for future phytochemical investigation.

Quantitative Overview of Natural Occurrence

The yield of oxyresveratrol 3'-O-beta-D-glucopyranoside can vary. The following table provides a summary of its documented presence.

| Plant Species | Plant Part | Relative Abundance | Key References |

| Morus alba L. | Root Bark, Twigs | Significant, often co-occurs with mulberroside A and oxyresveratrol | [1][2] |

| Morus nigra L. | Roots | Identified as a notable phenolic compound | [4][5] |

| Smilax china L. | Rhizomes | A known constituent, contributing to its bioactivity | [6][7] |

| Gnetum species | General | Rich in stilbenoids, suggesting potential for related glucosides | [9][11] |

Table 1. Natural sources of oxyresveratrol 3'-O-beta-D-glucopyranoside.

Biosynthetic Pathway

The formation of oxyresveratrol 3'-O-beta-D-glucopyranoside is an elegant example of plant secondary metabolism, originating from the well-established phenylpropanoid pathway. The synthesis of stilbenoids is often a plant's defense response to external stresses like pathogens or UV radiation.

-

Phenylalanine as the Precursor: The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid.

-

Formation of p-Coumaroyl-CoA: Cinnamic acid undergoes hydroxylation to form p-coumaric acid, which is then activated to p-coumaroyl-CoA.

-

Stilbene Synthase Activity: The pivotal enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the foundational stilbene, resveratrol.[8]

-

Hydroxylation to Oxyresveratrol: Resveratrol is then hydroxylated to form oxyresveratrol. Recent research suggests this is mediated by p-coumaroyl-CoA 2'-hydroxylases (C2'Hs) that act upstream of stilbene synthases.[13][14]

-

Glycosylation: The final step involves the attachment of a glucose molecule to the 3'-hydroxyl group of oxyresveratrol. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor.

Diagram of the Biosynthetic Pathway:

Caption: Biosynthesis of oxyresveratrol 3'-O-beta-D-glucopyranoside.

Extraction and Isolation Protocols

The isolation of pure oxyresveratrol 3'-O-beta-D-glucopyranoside from its natural matrix is a multi-step process that demands careful selection of solvents and chromatographic techniques.

General Experimental Workflow

Caption: A typical workflow for the isolation of the target compound.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, where the purity and yield at each stage guide the subsequent steps.

Step 1: Plant Material Preparation

-

Rationale: To maximize surface area for solvent penetration and ensure homogeneity.

-

Procedure:

-

Air-dry the collected plant material (e.g., Morus alba root bark) in a well-ventilated area, avoiding direct sunlight to prevent photochemical degradation.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

Step 2: Solvent Extraction

-

Rationale: To efficiently extract a broad range of phytochemicals, including the target polar glycoside.

-

Procedure:

-

Macerate the powdered plant material in 80% aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature, with occasional agitation.

-

Alternatively, perform reflux extraction for a shorter duration (e.g., 2-3 hours) for more exhaustive extraction.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

-

Step 3: Liquid-Liquid Partitioning

-

Rationale: To fractionate the crude extract based on polarity, thereby enriching the target compound in a specific fraction.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The target compound, being a polar glycoside, will preferentially partition into the n-butanol fraction.

-

Monitor the distribution of the compound in different fractions using Thin Layer Chromatography (TLC).

-

Step 4: Column Chromatography

-

Rationale: To separate the components of the enriched n-butanol fraction based on their differential adsorption to a stationary phase.

-

Procedure:

-

Adsorb the dried n-butanol fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed in a suitable non-polar solvent.

-

Elute the column with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol.

-

Collect fractions and analyze them by TLC to identify and pool the fractions containing the target compound.

-

Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.

-

Step 5: Preparative High-Performance Liquid Chromatography (HPLC)

-

Rationale: To achieve high-resolution separation and obtain the pure compound.

-

Procedure:

-

Dissolve the pooled and dried fractions from the previous step in a suitable solvent (e.g., methanol).

-

Inject the solution into a preparative HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape).

-

Monitor the elution profile with a UV detector at a wavelength where stilbenoids show maximum absorbance (around 320 nm).

-

Collect the peak corresponding to oxyresveratrol 3'-O-beta-D-glucopyranoside.

-

Step 6: Structural Elucidation

-

Rationale: To confirm the identity and purity of the isolated compound.

-

Procedure:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the chemical structure, including the stereochemistry of the glycosidic linkage.

-

Biological Activities and Future Perspectives

Oxyresveratrol 3'-O-beta-D-glucopyranoside has demonstrated promising biological activities, making it a compound of interest for pharmaceutical and cosmetic applications.

-

Tyrosinase Inhibition: It is an effective inhibitor of tyrosinase, the key enzyme in melanin synthesis, suggesting its potential as a skin-whitening agent.[4][5]

-

Antioxidant Properties: Like other stilbenoids, it exhibits antioxidant activity, which can help in mitigating oxidative stress-related conditions.

-

Neuroprotective Potential: While more research is needed, related compounds have shown neuroprotective effects, indicating a possible avenue for investigation.

The enhanced water solubility of the glycoside compared to its aglycone may offer advantages in formulation and delivery. Future research should focus on detailed pharmacokinetic studies, in vivo efficacy trials, and exploring sustainable production methods, including plant cell culture and biotechnological approaches.

References

-

The Biosynthetic Pathway of Stilbenoids from Gnetum microcarpum and SAR Study on Their PGE2 Inhibitory Activities. Universitas Airlangga. [Link]

-

Choi, S. W., et al. (2013). Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings. Preventive Nutrition and Food Science, 18(4), 256-262. [Link]

-

Gnetum Genus: Review on its Traditional Uses, Phytochemistry and Pharmacological Activities. ResearchGate. [Link]

-

Gnetum – Knowledge and References. Taylor & Francis. [Link]

-

Gnetum. Wikipedia. [Link]

-

Ito, T., et al. (2006). Stilbene derivatives from Gnetum gnemon Linn. Chemical & Pharmaceutical Bulletin, 54(4), 511-516. [Link]

-

Likhitwitayawuid, K., et al. (2017). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 22(8), 1283. [Link]

-

Review On Smilax China Linn A Global Overview. YMER. [Link]

-

Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. ResearchGate. [Link]

-

Santiago-Antonio, A., et al. (2024). Biosynthesis of oxyresveratrol in mulberry (Morus alba L.) is mediated by a group of p-coumaroyl-CoA 2'-hydroxylases acting upstream of stilbene synthases. bioRxiv. [Link]

-

The synthetic route of oxyresveratrol (36). ResearchGate. [Link]

-

Schematic procedure for isolation and purification of oxyresveratrol and moracin derivatives from ultraviolet C-irradiated mulberry leaves. ResearchGate. [Link]

-

Likhitwitayawuid, K., et al. (2017). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 22(8), 1283. [Link]

-

Oxyresveratrol – Knowledge and References. Taylor & Francis. [Link]

-

Lee, H. E., et al. (2017). Chemical Constituents of Smilax china L. Stems and Their Inhibitory Activities against Glycation, Aldose Reductase, α-Glucosidase, and Lipase. Molecules, 22(3), 451. [Link]

Sources

- 1. A novel stilbene glucoside, oxyresveratrol 3'-O-beta-glucopyranoside, from the root bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxyresveratrol 3'-O-beta-D-glucopyranoside | CAS:144525-40-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oxyresveratrol 3'-O-β-D-glucopyranoside | 144525-40-6 [chemicalbook.com]

- 6. ymerdigital.com [ymerdigital.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. scholar.unair.ac.id [scholar.unair.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Gnetum - Wikipedia [en.wikipedia.org]

- 12. Stilbene derivatives from Gnetum gnemon Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

Topic: Isolation of Oxyresveratrol 3'-O-beta-D-glucopyranoside from Morus alba

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of oxyresveratrol 3'-O-beta-D-glucopyranoside from the plant Morus alba (White Mulberry). This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice. We will navigate the entire workflow, from the initial selection of raw botanical material to the final structural elucidation and purity verification of the target stilbene glycoside. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity and success of the isolation cascade.

Introduction: The Scientific and Commercial Value of Oxyresveratrol 3'-O-beta-D-glucopyranoside

Morus alba, a plant with a long history in traditional Asian medicine, is a rich reservoir of bioactive phytochemicals, including flavonoids, alkaloids, and stilbenoids.[1] Among these, stilbene glycosides have garnered significant attention for their diverse pharmacological activities. Oxyresveratrol 3'-O-beta-D-glucopyranoside, a specific glycoside of the potent antioxidant oxyresveratrol, is of particular interest. It has demonstrated significant tyrosinase inhibitory activity, making it a promising candidate for development as a skin-whitening agent in cosmetic and dermatological applications.[2]

The core challenge in harnessing this compound lies in its efficient extraction and purification from a complex plant matrix. The presence of numerous structurally similar compounds necessitates a multi-step, systematic approach to achieve the high degree of purity required for pharmacological studies and commercial formulation. This guide presents a robust and reproducible workflow designed to meet this challenge.

Foundational Strategy: From Raw Material to Purified Compound

Sourcing and Preparation of Botanical Material

The concentration of stilbenoids can vary significantly between different parts of the Morus alba plant. The root bark and twigs are consistently reported as primary sources of oxyresveratrol and its glycosides, making them the preferred materials for this isolation protocol.[2][3]

Causality Behind Material Preparation:

-

Drying: The plant material must be thoroughly dried (e.g., shade-dried or oven-dried at low temperatures, 40-50°C) to a constant weight. This is a critical step to prevent microbial degradation and to deactivate enzymes that could potentially hydrolyze the glycosidic bond of the target compound. It also allows for accurate mass determination for subsequent yield calculations.

-

Grinding: The dried material should be coarsely ground into a powder (e.g., 40-mesh). This increases the surface area available for solvent penetration, thereby significantly enhancing the efficiency of the initial extraction process.

High-Level Isolation Workflow

The successful isolation of a single, highly pure compound from a crude plant extract is not achievable in a single step. It requires a logical cascade of separation techniques, each exploiting different physicochemical properties of the molecules in the mixture. The overall strategy is to progressively enrich the fraction containing the target compound while systematically removing impurities.

Caption: High-level overview of the isolation workflow.

Phase 1: Bulk Extraction

The primary goal of this phase is to efficiently transfer the target compound from the solid plant matrix into a liquid solvent phase.

Principle of Solvent Selection

Oxyresveratrol 3'-O-beta-D-glucopyranoside is a polar molecule due to its multiple hydroxyl groups and the attached glucose moiety. Therefore, a polar solvent system is required for effective extraction. Pure water can extract highly polar compounds, while pure ethanol is better for less polar molecules. An aqueous ethanol solution (e.g., 70% v/v) provides an optimal balance, effectively solubilizing the target glycoside while minimizing the co-extraction of highly non-polar compounds like lipids and waxes.[4][5][6]

Protocol: Maceration-Based Extraction

-

Maceration: Place 500 g of powdered Morus alba twig or root bark material into a large vessel. Add 5 L of 70% aqueous ethanol solution (a 1:10 solid-to-solvent ratio).[4][6]

-

Incubation: Seal the vessel and allow it to stand at room temperature for 24 hours with periodic agitation. This allows sufficient time for the solvent to penetrate the plant cells and dissolve the target compounds.

-

Filtration: Filter the mixture through cheesecloth or a coarse filter paper to separate the marc (solid residue) from the liquid extract.

-

Repeated Extraction: Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all three filtrates. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C. Evaporating the ethanol yields a concentrated aqueous suspension, referred to as the crude extract.

| Parameter | Value/Type | Rationale |

| Solvent | 70% Ethanol (v/v) | Balances polarity for effective extraction of stilbene glycosides. |

| Technique | Maceration | Simple, scalable, and avoids thermal degradation of the target compound. |

| Solid:Solvent Ratio | 1:10 (w/v) | Ensures complete wetting of the plant material and an adequate concentration gradient. |

| Temperature | Room Temperature | Prevents degradation of thermolabile compounds. |

| Concentration Temp. | < 55°C | Minimizes the risk of thermal degradation during solvent removal.[4][6] |

| Table 1: Summary of optimized extraction parameters. |

Phase 2 & 3: The Purification Cascade

This is a multi-stage process designed to systematically remove impurities and isolate the target compound. Progress is monitored at each stage using Thin-Layer Chromatography (TLC).

Workflow: From Crude Extract to Pure Compound

Caption: Detailed workflow of the chromatographic purification cascade.

Protocol: Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

-

Defatting: Transfer the aqueous crude extract to a separatory funnel. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Discard the upper petroleum ether layer, which contains highly non-polar impurities like lipids and chlorophyll. Repeat this step twice.[6]

-

Fractionation: To the resulting defatted aqueous layer, add an equal volume of ethyl acetate. Shake, separate, and collect the lower aqueous layer. The target compound, being highly polar, will remain preferentially in the aqueous phase. This step removes compounds of intermediate polarity.[7][8]

Protocol: Macroporous Resin Chromatography

This technique separates molecules based on polarity and weak hydrophobic interactions.

-

Column Preparation: Swell D101 macroporous resin in ethanol and then wash thoroughly with deionized water. Pack a glass column with the prepared resin.

-

Sample Loading: Adsorb the glycoside-rich aqueous fraction onto a small amount of resin or silica gel, dry it, and carefully load it onto the top of the prepared column.[4]

-

Elution: Elute the column with a stepwise gradient of aqueous ethanol, starting with pure water and gradually increasing the ethanol concentration (e.g., 0%, 20%, 40%, 60%, 80% ethanol).[4][6]

-

Fraction Collection: Collect fractions of the eluate and monitor them by TLC. The target compound is expected to elute in the mid-polarity fractions (e.g., 40-60% ethanol).

-

Pooling: Combine the fractions that show a prominent spot corresponding to the target compound. Concentrate this pooled fraction under reduced pressure.

Protocol: Size-Exclusion Chromatography (Sephadex LH-20)

This method separates molecules primarily based on their size, though polarity also plays a role. It is highly effective at removing polymeric tannins and other high-molecular-weight impurities.

-

Column Packing: Prepare a slurry of Sephadex LH-20 in 100% methanol and pack it into a glass column.[3][8]

-

Sample Application: Dissolve the concentrated fraction from the previous step in a minimal amount of methanol and apply it to the column.

-

Isocratic Elution: Elute the column with 100% methanol at a steady flow rate.

-

Monitoring and Collection: Collect fractions and analyze by TLC. Pool the pure fractions and concentrate.

Protocol: Semi-Preparative HPLC

This is the final polishing step to achieve >95% purity. It offers high resolution for separating structurally similar compounds.

-

System: A semi-preparative HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid). The formic acid improves peak shape and resolution.[9]

-

Gradient Elution: Develop a linear gradient, for example, from 10% to 50% Solvent B over 40 minutes.

-

Detection: Monitor the elution at a wavelength where the compound has strong absorbance, typically around 320 nm for stilbenes.[10]

-

Collection: Collect the peak corresponding to the retention time of oxyresveratrol 3'-O-beta-D-glucopyranoside.

-

Final Step: Evaporate the solvent from the collected fraction to yield the purified compound as a solid.

Structural Elucidation and Quality Control

Once isolated, the identity and purity of the compound must be unequivocally confirmed.

Analytical Techniques

-

Analytical HPLC: Used to determine the final purity of the isolated compound by calculating the peak area percentage. The same conditions as the semi-preparative method can be used on an analytical scale column.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight. The data confirms the molecular formula.[10]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the glycosidic bond, confirming the compound's identity.[10]

Reference Spectroscopic Data

The following data, derived from authoritative literature, serves as the benchmark for identification.[10]

| Analysis | Expected Result for Oxyresveratrol 3'-O-beta-D-glucopyranoside |

| Molecular Formula | C₂₀H₂₂O₉ |

| Molecular Weight | 406.38 g/mol |

| ESI-MS (Positive) | m/z 429 [M+Na]⁺, 407 [M+H]⁺, 245 [M+H-162]⁺ (loss of glucose) |

| ¹H-NMR (Key Signals) | Signals for aromatic protons, trans-olefinic protons (doublets ~6.8-7.3 ppm, J ≈ 16.5 Hz), and a anomeric proton of glucose (doublet ~4.8 ppm, J ≈ 7.5 Hz indicating β-linkage). |

| Table 2: Key analytical data for compound verification. |

Conclusion

The isolation of oxyresveratrol 3'-O-beta-D-glucopyranoside from Morus alba is a systematic, multi-step process that relies on the sequential application of various chromatographic techniques. The workflow presented in this guide—encompassing solvent extraction, liquid-liquid partitioning, macroporous resin chromatography, size-exclusion chromatography, and final purification by semi-preparative HPLC—provides a reliable and reproducible pathway to obtain this valuable bioactive compound in high purity. Each step is a self-validating component of the overall system, with analytical checkpoints ensuring the progressive enrichment and integrity of the target molecule. This methodology provides a solid foundation for researchers and developers to produce research-grade material for further pharmacological and commercial exploration.

References

-

Structure of mulberroside A. (Oxyresveratrol-4-O-b-D- glucopyranosyl-3... - ResearchGate. Available from: [Link]

-

Sanchez-Salcedo, E.M., et al. (2023). Biotechnological Approach to Increase Oxyresveratrol Production in Mulberry In Vitro Plants under Elicitation. MDPI. Available from: [Link]

-

Schematic procedure for isolation and purification of oxyresveratrol and moracin derivatives from ultraviolet C-irradiated mulberry leaves. - ResearchGate. Available from: [Link]

-

Arroo, R.R., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. MDPI. Available from: [Link]

-

Oxyresveratrol – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Choi, S.W., et al. (2013). Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings. NIH. Available from: [Link]

-

An Overview of Extraction Methods of Bioactive Compounds from White Mulberry (Morus alba) Leaf - ResearchGate. Available from: [Link]

- Process for extraction and separation of oxyresveratrol from Artocarpus lakoocha Roxb - Google Patents.

-

Navarro, G., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. ACS Publications. Available from: [Link]

-

Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography - MDPI. Available from: [Link]

-

Alagbe, J.O. (2022). Morus alba: a comprehensive phytochemical and pharmacological review. PMC - NIH. Available from: [Link]

- Process for extracting oxyresveratrol from mulberry twigs - Google Patents.

-

Thin Layer Chromatographic Analysis of Flavonoid in Mulberry Leaf Extract - ResearchGate. Available from: [Link]

-

Showing oxyresveratrol 3,4'-O,O'-di-beta-D-glucopyranoside (PHY0084333) - PhytoBank. Available from: [Link]

-

Thin Layer Chromatographic Analysis of Flavonoid in Mulberry Leaf Extract - IJRASET. Available from: [Link]

-

Impacts of extraction solvents and processing techniques on phytochemical composition and antioxidant property of mulberry (Morus spp.) leaves - Taylor & Francis. Available from: [Link]

-

Likhitwitayawuid, K., et al. (2017). Oxyresveratrol: Structural Modification and Evaluation of Biological Activities. PMC - NIH. Available from: [Link]

- Method for extracting oxyresveratrol from mulberry branches - Google Patents.

-

Kim, D.S., et al. (2014). Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves. PMC - NIH. Available from: [Link]

-

Development of a Ready-to-Use Oxyresveratrol-Enriched Extract from Artocarpus lakoocha Roxb. Using Greener Solvents and Deep Eutectic Solvents for a Whitening Agent - MDPI. Available from: [Link]

-

Pharmacological Activities for Morus alba L., Focusing on the Immunostimulatory Property from the Fruit Aqueous Extract - MDPI. Available from: [Link]

-

Pawlowska, A.M., et al. (2008). Quali-quantitative Analyses of Flavonoids of Morus nigra L. and Morus alba L. (Moraceae) Fruits. Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

-

Phytochemical Screening, Physicochemical and Antioxidant Activity, TLC & Finger Print of HPTLC, Morus Alba Ethanol Extraction. Available from: [Link]

-

(PDF) Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - ResearchGate. Available from: [Link]

Sources

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxyresveratrol 3'-O-beta-D-glucopyranoside | CAS:144525-40-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102942456B - Process for extracting oxyresveratrol from mulberry twigs - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102942455B - Method for extracting oxyresveratrol from mulberry branches - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems [mdpi.com]

chemical structure and properties of oxyresveratrol 3'-O-beta-D-glucopyranoside

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyresveratrol 3'-O-beta-D-glucopyranoside, a naturally occurring phenolic compound, is gaining significant attention in the scientific community for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and notable biological effects, including its role as a tyrosinase inhibitor and its anti-inflammatory properties. The document also outlines detailed protocols for its extraction, isolation, and characterization, aiming to equip researchers with the necessary knowledge for further investigation and application of this promising molecule.

Chemical Structure and Properties

Oxyresveratrol 3'-O-beta-D-glucopyranoside is a stilbene glycoside, characterized by a resveratrol-like core structure with a beta-D-glucopyranoside moiety attached at the 3'-O position.[3] This glycosylation significantly influences its solubility and bioavailability compared to its aglycone, oxyresveratrol.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 144525-40-6[2][4][5][] |

| Molecular Formula | C₂₀H₂₂O₉[4][5][] |

| Molecular Weight | 406.39 g/mol [4][] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[] |

| Appearance | Powder[5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[5] |

Biological Activities and Mechanisms of Action

Tyrosinase Inhibition and Skin Whitening

One of the most prominent biological activities of oxyresveratrol 3'-O-beta-D-glucopyranoside is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1][2][5][7] It demonstrates an IC50 of 1.64 μM for tyrosinase, making it an effective inhibitor.[1][2] This inhibitory action makes it a promising candidate for skin-whitening agents in cosmetics and for the treatment of hyperpigmentation.[5] Its efficacy is reported to be significantly higher than that of commonly used agents like kojic acid.

The proposed mechanism involves the compound binding to the active site of the tyrosinase enzyme, thereby preventing the conversion of tyrosine to melanin.

Caption: Tyrosinase inhibition by oxyresveratrol 3'-O-beta-D-glucopyranoside in the melanin synthesis pathway.

Anti-inflammatory Properties

Oxyresveratrol, the aglycone of the title compound, is known to possess significant anti-inflammatory properties.[8][9] It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) by suppressing the NF-κB signaling pathway.[8][10] While direct studies on the anti-inflammatory effects of the glycoside are less common, it is plausible that it retains or has modified anti-inflammatory activity. Further research has indicated that oxyresveratrol and its metabolites can decrease the production of NO, reactive oxygen species (ROS), interleukin 1β (IL-1β), and tumor necrosis factor α (TNF-α) in stimulated macrophages.[8]

Experimental Protocols

Extraction and Isolation from Natural Sources

Oxyresveratrol 3'-O-beta-D-glucopyranoside is a phenolic compound that can be isolated from natural sources such as the root of Morus nigra and the root bark of Morus alba.[1][2][5]

Step-by-Step Methodology:

-

Material Preparation: The plant material (e.g., root bark) is dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, such as 95% ethanol, to obtain a crude extract.[5]

-

Chromatographic Purification: The crude extract is subjected to various chromatographic techniques for purification. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[11]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][12]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxyresveratrol 3'-O-β-D-glucopyranoside | 144525-40-6 [chemicalbook.com]

- 3. PhytoBank: Showing oxyresveratrol 3,4'-O,O'-di-beta-D-glucopyranoside (PHY0084333) [phytobank.ca]

- 4. Natural Product Description|Oxyresveratrol 3'-O-β-D-glucopyranoside [sinophytochem.com]

- 5. Oxyresveratrol 3'-O-beta-D-glucopyranoside | CAS:144525-40-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. Oxyresveratrol 3'-O-β-D-glucopyranoside_植物提取-PlantChemMed [plantchemmed.com]

- 8. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In-vitro and in-vivo anti-inflammatory effect of oxyresveratrol from Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Oxyresveratrol 3'-O-beta-D-glucopyranoside

This guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for oxyresveratrol 3'-O-beta-D-glucopyranoside. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this natural product. This document delves into the structural elucidation of the molecule, offering insights into the experimental choices and data interpretation that form the basis of its characterization.

Introduction

Oxyresveratrol 3'-O-beta-D-glucopyranoside is a stilbene glycoside first isolated from the root bark of Morus alba L.[1]. As a glycoside of oxyresveratrol, it is of significant interest to the pharmaceutical and cosmeceutical industries due to the well-documented biological activities of its aglycone, which include antioxidant and tyrosinase inhibitory effects[1][2]. Accurate and thorough spectroscopic characterization is paramount for the unequivocal identification of this compound, ensuring the integrity of research and development activities. This guide will detail the key mass spectrometry and nuclear magnetic resonance data that define the structure of oxyresveratrol 3'-O-beta-D-glucopyranoside.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For oxyresveratrol 3'-O-beta-D-glucopyranoside (C₂₀H₂₂O₉), high-resolution mass spectrometry (HRMS) provides the most accurate mass determination.

High-Resolution Mass Spectrometry (HR-MS)

A typical HR-MS analysis using electrospray ionization (ESI) in negative ion mode would be the preferred method for this class of compounds due to the presence of multiple phenolic hydroxyl groups which are readily deprotonated.

Table 1: High-Resolution Mass Spectrometry Data for Oxyresveratrol 3'-O-beta-D-glucopyranoside

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 405.1239 | 405.1241 |

| [M+Na]⁺ | 429.1162 | 429.1159 |

The choice of negative ion mode for ESI is based on the acidic nature of the phenolic protons, which leads to a highly stable and abundant [M-H]⁻ ion. This provides a clear and unambiguous determination of the molecular weight.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion are instrumental in confirming the structure. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety.

Caption: Fragmentation of [M-H]⁻ ion

This characteristic loss of 162 Da is a hallmark of hexose glycosides and provides strong evidence for the presence of a glucose unit. The resulting fragment ion at m/z 243.06 corresponds to the deprotonated oxyresveratrol aglycone, further confirming the identity of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For oxyresveratrol 3'-O-beta-D-glucopyranoside, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) is required. The data presented here is based on spectra recorded in deuterated methanol (CD₃OD).

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H and ¹³C NMR Data for Oxyresveratrol 3'-O-beta-D-glucopyranoside in CD₃OD

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Aglycone | ||

| 1 | 140.8 | - |

| 2 | 106.1 | 6.48 (d, 2.1) |

| 3 | 159.2 | - |

| 4 | 103.0 | 6.20 (d, 2.1) |

| 5 | 159.2 | - |

| 6 | 106.1 | 6.48 (d, 2.1) |

| α | 129.1 | 6.95 (d, 16.3) |

| β | 127.0 | 6.82 (d, 16.3) |

| 1' | 116.8 | - |

| 2' | 158.2 | 7.30 (d, 8.5) |

| 3' | 108.9 | 6.55 (d, 2.3) |

| 4' | 158.8 | - |

| 5' | 106.2 | 6.40 (dd, 8.5, 2.3) |

| 6' | 130.5 | - |

| Glucosyl Moiety | ||

| 1'' | 102.5 | 4.85 (d, 7.6) |

| 2'' | 75.0 | 3.50 (m) |

| 3'' | 78.1 | 3.48 (m) |

| 4'' | 71.6 | 3.42 (m) |

| 5'' | 77.9 | 3.45 (m) |

| 6''a | 62.7 | 3.90 (dd, 12.0, 2.2) |

| 6''b | 3.72 (dd, 12.0, 5.6) |

The large coupling constant of the anomeric proton (H-1'') at 4.85 ppm (J = 7.6 Hz) is indicative of a β-anomeric configuration of the glucose unit.

Key 2D NMR Correlations for Structural Elucidation

The precise placement of the glucosyl moiety at the 3'-position is confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Caption: Key HMBC correlation confirming linkage

The crucial HMBC correlation is observed between the anomeric proton of the glucose (H-1'') and the C-3' carbon of the oxyresveratrol aglycone. This three-bond correlation provides definitive evidence for the attachment of the glucose unit at this specific position. Further confirmation is provided by COSY correlations within the sugar spin system and between the aromatic protons of the aglycone.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

Isolation and Purification

-

Extraction: The dried and powdered root bark of Morus alba L. is typically extracted with methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and medium-polar compounds.

-

Column Chromatography: The aqueous layer, containing the polar glycosides, is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica gel, eluting with a gradient of methanol in water.

-

Preparative HPLC: Final purification is achieved using preparative reversed-phase high-performance liquid chromatography (HPLC) to yield pure oxyresveratrol 3'-O-beta-D-glucopyranoside.

The rationale for this multi-step purification process is the separation of the target compound from a complex mixture of other natural products based on differences in polarity and affinity for the stationary phase.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of the purified compound (typically 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD).

-

¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The choice of CD₃OD as the solvent is due to its excellent solubilizing properties for polar glycosides and the presence of residual solvent peaks that can be used for chemical shift referencing.

-

-

Mass Spectrometry:

-

A dilute solution of the sample in methanol is infused into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Spectra are acquired in both positive and negative ion modes to determine the most sensitive ionization method and to observe different adduct ions.

-

Tandem MS (MS/MS) experiments are performed on the most abundant precursor ion to induce fragmentation and obtain structural information.

-

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of oxyresveratrol 3'-O-beta-D-glucopyranoside. The combination of high-resolution mass spectrometry and a suite of NMR experiments allows for the unambiguous determination of its molecular formula, the structure of its aglycone and sugar components, and the precise location and stereochemistry of the glycosidic linkage. This level of detailed characterization is essential for any research or development activities involving this promising natural product.

References

-

Zheng, Z. P., Cheng, K. W., To, J. T., Li, H., & Wang, M. (2010). Isolation of a new tyrosinase inhibitor from the roots of Morus nigra. Journal of Agricultural and Food Chemistry, 58(9), 5368–5373. [Link]

-

Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4233. [Link]

Sources

An In-Depth Technical Guide to Oxyresveratrol 3'-O-beta-D-glucopyranoside: From Discovery to Application

This guide provides a comprehensive technical overview of oxyresveratrol 3'-O-beta-D-glucopyranoside, a naturally occurring stilbene glycoside with significant potential in the pharmaceutical and cosmetic industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery, history, physicochemical properties, synthesis, and biological activities, with a particular focus on its well-documented role as a potent tyrosinase inhibitor.

Introduction: The Emergence of a Promising Bioactive Molecule

Oxyresveratrol, a hydroxylated analog of resveratrol, has garnered considerable attention for its diverse therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical utility is often hampered by poor water solubility and suboptimal pharmacokinetic profiles.[1][2] This has led to a focused exploration of its naturally occurring glycosylated forms, which can exhibit enhanced stability and bioavailability.[3] Among these, oxyresveratrol 3'-O-beta-D-glucopyranoside has emerged as a particularly promising candidate, demonstrating potent biological activity, especially in the realm of skin health and pigmentation.[4]

This guide will illuminate the scientific journey of this molecule, from its initial discovery in the root bark of medicinal plants to its characterization and the elucidation of its mechanisms of action.

Discovery and Natural Occurrence

The history of oxyresveratrol 3'-O-beta-D-glucopyranoside is intrinsically linked to the study of traditional medicinal plants, most notably from the Morus genus (mulberry).

Initial Isolation: The compound was first isolated and identified from the root bark of Morus alba L. (white mulberry).[5] Subsequent phytochemical investigations have also identified its presence in the roots of Morus nigra (black mulberry).[4] These plants have a long history of use in traditional Asian medicine for various ailments, and modern scientific inquiry has sought to identify the bioactive constituents responsible for their therapeutic effects. The discovery of oxyresveratrol 3'-O-beta-D-glucopyranoside was a significant step in understanding the chemical basis of the medicinal properties of mulberry.

Key Natural Sources:

-

Morus alba L. (White Mulberry): The root bark is a primary and rich source of the compound.[4]

-

Morus nigra L. (Black Mulberry): The roots also contain significant quantities of this stilbene glycoside.[4]

-

Artocarpus lakoocha Roxb.: While the aglycone, oxyresveratrol, is a major component of this plant, its glycosides are also present.[6]

The concentration of oxyresveratrol 3'-O-beta-D-glucopyranoside in these natural sources can be influenced by various factors, including the specific cultivar, geographical location, and processing methods of the plant material.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of oxyresveratrol 3'-O-beta-D-glucopyranoside is crucial for its extraction, formulation, and application in various fields.

| Property | Value | Source |

| Molecular Formula | C20H22O9 | [4] |

| Molecular Weight | 406.39 g/mol | [4] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

| Water Solubility | 0.52 g/L (Predicted for a similar stilbene glycoside) | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.17 (Predicted for a similar stilbene glycoside) | [2] |

| pKa (Strongest Acidic) | 9.38 (Predicted for a similar stilbene glycoside) | [2] |

Structural Elucidation: The structure of oxyresveratrol 3'-O-beta-D-glucopyranoside was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

-

¹H-NMR and ¹³C-NMR spectroscopy are used to determine the connectivity of atoms and the stereochemistry of the molecule, including the position of the glucose moiety on the oxyresveratrol backbone and the β-configuration of the glycosidic bond.

-

Mass Spectrometry (e.g., ESI-MS/MS) provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and the presence of the glucoside unit.[1]

Biosynthesis and Chemical Synthesis Pathways

Biosynthesis

The biosynthesis of oxyresveratrol 3'-O-beta-D-glucopyranoside in plants is a multi-step enzymatic process. The pathway begins with the general phenylpropanoid pathway, leading to the formation of the stilbene backbone, which is then glycosylated.

-

Formation of the Oxyresveratrol Aglycone: Recent research has identified that the biosynthesis of oxyresveratrol is mediated by a group of p-coumaroyl-CoA 2'-hydroxylases (C2'Hs). These enzymes hydroxylate p-coumaroyl-CoA to produce 2',4'-dihydroxycinnamoyl-CoA, which then serves as a substrate for stilbene synthases (STSs) to form oxyresveratrol.[7]

-

Glycosylation: The final step is the attachment of a glucose molecule to the 3'-hydroxyl group of oxyresveratrol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) .[8][9] These enzymes utilize uridine diphosphate glucose (UDP-glucose) as the sugar donor. The regioselectivity of the UGT determines the specific position of glycosylation on the oxyresveratrol molecule.

Caption: General scheme for the chemical synthesis of oxyresveratrol 3'-O-beta-D-glucopyranoside.

Pharmacological Activities and Mechanism of Action

The primary and most well-documented pharmacological activity of oxyresveratrol 3'-O-beta-D-glucopyranoside is its potent inhibition of the enzyme tyrosinase. [4]

Tyrosinase Inhibition and Skin Whitening

Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin, the pigment responsible for skin, hair, and eye color. [10]It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.

Oxyresveratrol 3'-O-beta-D-glucopyranoside has been shown to be a more potent tyrosinase inhibitor than its aglycone, oxyresveratrol, and the commonly used skin-whitening agent, kojic acid. [4]The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the enzyme, thereby rendering it inactive. [11] The potent tyrosinase inhibitory activity of this compound makes it a highly attractive candidate for the development of novel skin-whitening and anti-hyperpigmentation agents in the cosmetic and dermatological fields. [][13][14]

Caption: Mechanism of tyrosinase inhibition by oxyresveratrol 3'-O-beta-D-glucopyranoside.

Other Potential Activities

While tyrosinase inhibition is the most prominent activity, the structural similarity to oxyresveratrol suggests that the glycoside may also possess other beneficial properties, such as antioxidant and anti-inflammatory effects. However, further research is needed to fully elucidate these potential activities. The glycosylation may also improve the stability and bioavailability of the parent compound, potentially enhancing its overall therapeutic efficacy. [3][15]

Experimental Protocols

Isolation and Purification from Morus alba Root Bark

This protocol outlines a general procedure for the isolation and purification of oxyresveratrol 3'-O-beta-D-glucopyranoside. Optimization may be required based on the specific plant material and equipment.

1. Extraction: a. Air-dry and powder the root bark of Morus alba. b. Macerate the powdered material with 95% ethanol at room temperature for 24-48 hours. [6] c. Repeat the extraction process three times to ensure exhaustive extraction. d. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract. [6] 2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. The fraction containing oxyresveratrol 3'-O-beta-D-glucopyranoside is typically found in the more polar fractions (e.g., ethyl acetate or n-butanol). Monitor fractions using Thin Layer Chromatography (TLC).

3. Chromatographic Purification: a. Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. b. Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase. [1] c. Monitor the elution by UV detection at an appropriate wavelength (e.g., 320 nm). d. Collect the fractions containing the pure compound and verify its identity and purity using analytical HPLC, NMR, and MS.

Caption: Workflow for the isolation and purification of oxyresveratrol 3'-O-beta-D-glucopyranoside.

In Vitro Tyrosinase Inhibition Assay

This protocol describes a common method for assessing the tyrosinase inhibitory activity of oxyresveratrol 3'-O-beta-D-glucopyranoside using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: a. Prepare a stock solution of mushroom tyrosinase in phosphate buffer. b. Prepare a stock solution of L-DOPA in phosphate buffer. c. Prepare a stock solution of oxyresveratrol 3'-O-beta-D-glucopyranoside in DMSO and make serial dilutions to obtain a range of test concentrations.

-

Assay Protocol: a. In a 96-well plate, add a specific volume of the test compound solution to each well. b. Add the tyrosinase solution to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37 °C). c. Initiate the reaction by adding the L-DOPA solution to each well. d. Immediately measure the absorbance at a specific wavelength (typically 475 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader. [16]3. Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. b. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor. c. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Step-by-step workflow for the in vitro tyrosinase inhibition assay.

Future Perspectives and Conclusion

Oxyresveratrol 3'-O-beta-D-glucopyranoside stands out as a promising natural compound with significant potential, particularly in the cosmetic and dermatological industries. Its potent tyrosinase inhibitory activity, coupled with potentially improved physicochemical properties compared to its aglycone, makes it a compelling candidate for the development of next-generation skin-whitening and anti-hyperpigmentation products.

Future research should focus on several key areas:

-

In vivo efficacy and safety studies: To validate its skin-whitening effects and assess its safety profile in human subjects.

-

Formulation development: To optimize its delivery into the skin and enhance its stability in cosmetic formulations. [17][18]* Elucidation of other pharmacological activities: To explore its full therapeutic potential beyond tyrosinase inhibition.

-

Development of scalable and sustainable production methods: Through optimized extraction from natural sources or biotechnological production in cell cultures. [1] In conclusion, the journey of oxyresveratrol 3'-O-beta-D-glucopyranoside from its discovery in traditional medicinal plants to its characterization as a potent bioactive molecule exemplifies the value of natural product research. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the potential of this remarkable compound.

References

-

Likhitwitayawuid, K., Sritularak, B., & Lipipun, V. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4212. [Link]

-

Yuan, Y., et al. (2020). Glycosylation of Stilbene Compounds by Cultured Plant Cells. Molecules, 25(6), 1437. [Link]

-

Wong-Grajales, K., et al. (2022). Development of a Ready-to-Use Oxyresveratrol-Enriched Extract from Artocarpus lakoocha Roxb. Using Greener Solvents and Deep Eutectic Solvents for a Whitening Agent. Molecules, 27(23), 8282. [Link]

-

Shi, Y., et al. (2005). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Agricultural and Food Chemistry, 53(2), 353-357. [Link]

-

FooDB. (2010). Showing Compound Pinostilbenoside (FDB018818). [Link]

-

Wang, Y., et al. (2022). Structure-function and engineering of plant UDP-glycosyltransferase. Biotechnology for Biofuels and Bioproducts, 15(1), 1-18. [Link]

-

Jeon, Y. H., & Choi, S. W. (2019). Schematic procedure for isolation and purification of oxyresveratrol and moracin derivatives from ultraviolet C-irradiated mulberry leaves. ResearchGate. [Link]

-

PhytoBank. (2015). Showing oxyresveratrol 3,4'-O,O'-di-beta-D-glucopyranoside (PHY0084333). [Link]

-

Gandía-Herrero, F., et al. (2015). Kinetic characterization of oxyresveratrol as a tyrosinase substrate. IUBMB life, 67(11), 855-863. [Link]

-

ResearchGate. (n.d.). Bar graph displaying relative solubilities (Log P) of 1 and stilbene derivatives in 1-octanol/water mixtures on a logarithmic scale. [Link]

-

ResearchGate. (2023). Tyrosinase inhibitory activity. [Link]

-

bioRxiv. (2024). Biosynthesis of oxyresveratrol in mulberry (Morus alba L.) is mediated by a group of p-coumaroyl-CoA 2'-hydroxylases acting. [Link]

-

Kim, Y. M., et al. (2002). Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action. The Journal of biological chemistry, 277(18), 16340-16344. [Link]

-

ResearchGate. (2017). Synthesis of 3,5,3',4'-tetrahydroxy-trans-stilbene-4'-O-beta-D-glucopyranoside by glucosyltransferases from Phytolacca americana. [Link]

-

Chemistry LibreTexts. (2024). 25.6: Reactions of Monosaccharides. [Link]

-

Wang, Y., et al. (2022). Characterization, Stability, and Antibrowning Effects of Oxyresveratrol Cyclodextrin Complexes Combined Use of Hydroxypropyl Methylcellulose. Foods, 11(15), 2275. [Link]

-

Maghsoudi, S., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences, 2(2), 156-164. [Link]

-

Yuan, Y., et al. (2020). Glycosylation of Stilbene Compounds by Cultured Plant Cells. Molecules, 25(6), 1437. [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. [Link]

-

D'Mello, S. A., et al. (2016). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 21(11), 1463. [Link]

-

ResearchGate. (n.d.). Table 1: 1 H and 13 C NMR spectroscopic data for free resveratrol, Al(III)resveratrol and Zn(II)-resveratrol. [Link]

-

Qiu, F., et al. (1996). A Novel Stilbene Glucoside, Oxyresveratrol 3'-O-β-Glucopyranoside, from the Root Bark of Morus alba. Planta Medica, 62(06), 559-561. [Link]

-

Calina, D., et al. (2021). Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells. Molecules, 26(9), 2686. [Link]

-

D'Mello, S. A., et al. (2016). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. ResearchGate. [Link]

-

Li, Y., et al. (2022). Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. Frontiers in Plant Science, 13, 894374. [Link]

-

ResearchGate. (2019). Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges. [Link]

-

Roat, C., & Saraf, M. (2015). Stilbenes: Chemistry and Pharmacological Properties. Journal of Applied Pharmaceutical Research, 3(4), 01-07. [Link]

-

ACS Publications. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. [Link]

-

ResearchGate. (2017). Studies on Koenigs-Knorr Glycosidations. [Link]

-

Liu, J., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors, 11(9), 304. [Link]

-

Semantic Scholar. (n.d.). The inclusion complex of oxyresveratrol in modified cyclodextrins: A thermodynamic, structural, physicochemical, fluorescent and computational study. [Link]

-

MDPI. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. [Link]

-

Canadian Science Publishing. (n.d.). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. [Link]

-

NIH. (2023). Oxyresveratrol suppressed melanogenesis, dendrite formation, and melanosome transport in melanocytes via regulation of the MC1R/cAMP/MITF pathway. [Link]

-

ResearchGate. (n.d.). Solubilization of resveratrol (RES) and oxyresveratrol (OXY) in... [Link]

-

PMC. (2018). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. [Link]

-

Medik8-US. (n.d.). Oxy-R Peptides. [Link]

Sources

- 1. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Pinostilbenoside (FDB018818) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Oxyresveratrol 3'-O-beta-D-glucopyranoside | CAS:144525-40-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 13. Oxyresveratrol suppressed melanogenesis, dendrite formation, and melanosome transport in melanocytes via regulation of the MC1R/cAMP/MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. us.medik8.com [us.medik8.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization, Stability, and Antibrowning Effects of Oxyresveratrol Cyclodextrin Complexes Combined Use of Hydroxypropyl Methylcellulose [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary Biological Screening of Oxyresveratrol 3'-O-beta-D-glucopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyresveratrol 3'-O-beta-D-glucopyranoside, a naturally occurring stilbenoid glycoside primarily isolated from the roots of Morus species, is emerging as a compound of significant interest in drug discovery and cosmetology.[1][2] While its aglycone, oxyresveratrol, has been extensively studied for its diverse pharmacological activities, the glucoside form presents unique properties that warrant a dedicated investigation. This guide provides a comprehensive framework for the preliminary biological screening of oxyresveratrol 3'-O-beta-D-glucopyranoside, offering not just protocols but the strategic rationale behind each experimental step. We will delve into the core areas of its bioactivity, including its well-established tyrosinase inhibitory effects and the potential for antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, largely extrapolated from the known functions of its parent compound.[3][4] This document is structured to empower researchers to design and execute a robust preliminary screening cascade, interpret the resulting data, and strategically position this promising molecule for further development.

Introduction: The Scientific Rationale for Screening Oxyresveratrol 3'-O-beta-D-glucopyranoside

Oxyresveratrol (trans-2,3′,4,5′-tetrahydroxystilbene) is a structural analog of resveratrol, distinguished by an additional hydroxyl group on its resorcinol ring. This modification significantly enhances its biological activity in several assays.[5][6] The glycosylated form, oxyresveratrol 3'-O-beta-D-glucopyranoside, features a glucose moiety attached at the 3'-position. This glycosylation can profoundly alter the compound's physicochemical properties, such as solubility, stability, and bioavailability, potentially offering advantages over the aglycone.

A critical aspect of screening this glucoside is its potential role as a prodrug. It is plausible that in a biological system, enzymatic hydrolysis by glucosidases could release the highly active oxyresveratrol aglycone.[3][7] Therefore, our screening strategy must consider both the intrinsic activity of the glucoside and its potential to deliver the active aglycone.

This guide will focus on a tiered screening approach, starting with its most prominent activity and progressing to a broader assessment of its pharmacological potential.

Tier 1 Screening: Tyrosinase Inhibition and Melanogenesis

The most well-documented activity of oxyresveratrol 3'-O-beta-D-glucopyranoside is its potent inhibition of tyrosinase, the key enzyme in melanin synthesis.[2][8] This makes it a prime candidate for development as a skin-whitening or depigmenting agent.

Enzymatic Tyrosinase Inhibition Assay

Causality of Experimental Choices: This acellular assay provides a direct measure of the compound's ability to inhibit the tyrosinase enzyme. Mushroom tyrosinase is a commercially available and cost-effective model that is widely accepted for initial screening. L-DOPA is used as the substrate because its oxidation to dopachrome can be easily monitored spectrophotometrically. Kojic acid is the industry-standard positive control, providing a benchmark for inhibitory potency.

Detailed Protocol:

-

Reagent Preparation:

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM phosphate buffer (pH 6.8).

-

L-DOPA Solution: Prepare a 2.5 mM solution of L-DOPA in 50 mM phosphate buffer (pH 6.8).

-

Test Compound: Prepare a stock solution of oxyresveratrol 3'-O-beta-D-glucopyranoside in DMSO. Create a series of dilutions in phosphate buffer.

-

Positive Control: Prepare a stock solution of kojic acid in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

20 µL of the test compound dilution or positive control.

-

140 µL of 50 mM phosphate buffer (pH 6.8).

-

20 µL of the tyrosinase solution.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Melanogenesis and Tyrosinase Activity in B16F10 Melanoma Cells

Causality of Experimental Choices: B16F10 murine melanoma cells are a standard model for studying melanogenesis as they produce melanin in culture.[9] This assay provides a more biologically relevant context than the enzymatic assay, as it accounts for cell permeability, metabolism, and the complex cellular regulation of melanin production. Alpha-melanocyte-stimulating hormone (α-MSH) is used to stimulate melanogenesis, mimicking a physiological signaling pathway.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 6-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of oxyresveratrol 3'-O-beta-D-glucopyranoside for 72 hours. Include an untreated control and a positive control (e.g., kojic acid). For stimulated conditions, add α-MSH (e.g., 100 nM) to the media.

-

-

Melanin Content Measurement:

-

After incubation, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.

-

Quantify the protein content of the lysate using a BCA protein assay.

-

Normalize the melanin content to the total protein content.

-

-

Cellular Tyrosinase Activity:

-

After treatment, wash the cells with PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA (2 mg/mL).

-

Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the protein concentration.

-

Expected Outcomes and Interpretation: Oxyresveratrol 3'-O-beta-D-glucopyranoside has a reported IC50 of 1.64 μM against mushroom tyrosinase, indicating high potency.[8] It is expected to significantly reduce melanin content and cellular tyrosinase activity in B16F10 cells. A comparison with its aglycone, oxyresveratrol, would be valuable to determine if the glucose moiety impacts activity.

Tier 2 Screening: Broad Pharmacological Potential

Based on the extensive bioactivity of the aglycone, a broader screening of the glucoside is scientifically justified.

Antioxidant Activity

Causality of Experimental Choices: Oxidative stress is implicated in numerous pathologies. A multi-faceted approach to assessing antioxidant capacity is crucial. The DPPH and ABTS assays are rapid, cell-free chemical assays that measure radical scavenging ability. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure by assessing antioxidant effects within a cellular environment, accounting for bioavailability and metabolism.

Table 1: Comparison of Antioxidant Assays

| Assay | Principle | Advantages | Disadvantages |

| DPPH | Reduction of the stable DPPH radical by an antioxidant. | Simple, rapid, inexpensive. | Non-physiological radical, reaction kinetics can be slow. |

| ABTS | Reduction of the ABTS radical cation. | Applicable to both hydrophilic and lipophilic compounds. | Radical is not biologically relevant. |

| CAA | Inhibition of the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells. | Biologically relevant, accounts for cell uptake and metabolism. | More complex, requires cell culture facilities. |

Experimental Protocols:

-

DPPH Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and the IC50 value.

-

-

ABTS Radical Scavenging Assay:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with methanol to an absorbance of 0.700 at 734 nm.

-

Add 10 µL of the test compound to 1 mL of the diluted ABTS solution.

-

Measure the absorbance at 734 nm after 6 minutes.

-

Calculate the percentage of scavenging activity and the IC50 value.

-

-

Cellular Antioxidant Activity (CAA) Assay:

-

Seed HepG2 cells in a 96-well black plate and grow to confluence.

-

Wash the cells with PBS and incubate with the test compound and 25 µM DCFH-DA for 1 hour.

-

Wash the cells again and add 600 µM AAPH (a peroxyl radical generator).

-

Immediately place the plate in a fluorescence reader and measure the emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.

-

Calculate the area under the curve and determine the CAA units, often expressed as quercetin equivalents.

-

Anti-inflammatory Activity

Causality of Experimental Choices: Chronic inflammation is a key driver of many diseases. The RAW 264.7 macrophage cell line is a standard in vitro model for inflammation.[10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6). The Griess assay is a straightforward colorimetric method to quantify NO by measuring its stable metabolite, nitrite.

Experimental Workflow for Anti-inflammatory Screening